17-Epidrospirenone

Descripción general

Descripción

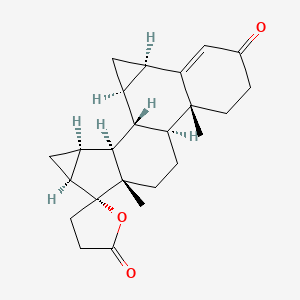

17-Epidrospirenone is a synthetic derivative of drospirenone, a progestational compound commonly used in oral contraceptives. It is characterized by a reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity. Unlike drospirenone, this compound does not exhibit progestational activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-epidrospirenone involves the stereospecific inversion of the 17-position in drospirenone. This can be achieved through various chemical reactions, including the use of strong bases or specific catalysts that facilitate the inversion process. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized for yield and efficiency, ensuring that the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Types of Reactions: 17-Epidrospirenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .

Aplicaciones Científicas De Investigación

Hormonal Contraceptives

17-Epidrospirenone is primarily utilized as a progestin in combined oral contraceptives. Its effectiveness in preventing ovulation and regulating menstrual cycles makes it a valuable component in contraceptive pills.

- Mechanism of Action : It functions by inhibiting ovulation, altering the endometrial lining to prevent implantation, and thickening cervical mucus to impede sperm passage.

- Clinical Studies : Research indicates that formulations containing this compound exhibit comparable efficacy to other progestins while potentially offering a favorable side effect profile, particularly with respect to weight gain and mood changes .

Hormone Replacement Therapy (HRT)

In hormone replacement therapy, this compound is used to alleviate menopausal symptoms by mimicking natural progesterone effects.

- Benefits : It helps in reducing the risk of endometrial hyperplasia when administered alongside estrogen, thus providing a balanced approach to HRT.

- Case Studies : Clinical trials have shown that patients receiving HRT with this compound report significant improvements in symptoms such as hot flashes and night sweats, with a lower incidence of adverse effects compared to traditional HRT regimens .

Analytical Method Development

The analytical determination of this compound is crucial for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has been employed extensively for this purpose.

- Methodology : A study developed an HPLC method for simultaneous estimation of ethinyl estradiol and drospirenone, where this compound was identified as an impurity. The method demonstrated high specificity and sensitivity, with retention times for drospirenone and its impurities being well-characterized .

| Compound | Retention Time (min) | Relative Retention Time |

|---|---|---|

| Drospirenone | 35.7 | 1.00 |

| This compound | ND | ND |

| Ethinyl Estradiol | 49.12 | 1.00 |

Impurity Profiling

The characterization of impurities such as this compound is essential for ensuring the safety and efficacy of pharmaceutical products.

- Quality Assurance : Regulatory bodies require detailed impurity profiles for active pharmaceutical ingredients (APIs). The presence of this compound as an impurity necessitates rigorous testing to determine acceptable limits within finished products .

- Case Analysis : In a study assessing the stability of drospirenone formulations, the levels of this compound were monitored over time, confirming that appropriate storage conditions could minimize degradation and maintain product integrity .

Future Research Directions

Ongoing research is exploring the potential applications of this compound beyond traditional uses:

- Novel Formulations : Investigations into liposomal formulations are underway to enhance bioavailability and targeted delivery of hormonal treatments containing this compound.

- Therapeutic Uses : Emerging studies are examining its effects on conditions such as polycystic ovary syndrome (PCOS) and acne vulgaris, where hormonal modulation may provide therapeutic benefits.

Mecanismo De Acción

The mechanism of action of 17-epidrospirenone is primarily related to its structural configuration. Unlike drospirenone, it does not exhibit progestational activity due to the reversed configuration of the 17-spirolactone ring. This structural difference affects its binding affinity to progesterone receptors and its overall biological activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with various cellular receptors and enzymes, influencing multiple biological processes .

Comparación Con Compuestos Similares

Drospirenone: A synthetic progestational compound with significant biological activity, commonly used in oral contraceptives.

Spirolactone Derivatives: Compounds with similar spirolactone structures but different configurations and biological activities.

Steroidal Hormones: Natural and synthetic hormones with similar core structures but varying functional groups and activities.

Uniqueness of 17-Epidrospirenone: this compound is unique due to its reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity. Unlike drospirenone, it does not exhibit progestational activity, making it a valuable reference compound in stereoisomerism studies and a potential candidate for developing new therapeutic agents with specific biological properties .

Actividad Biológica

17-Epidrospirenone is a synthetic derivative of drospirenone, characterized by a reversed configuration of the 17-spirolactone ring. This structural modification significantly influences its biological activity, differentiating it from drospirenone, which exhibits progestational activity. In contrast, this compound does not display progestational effects, making it a valuable compound for research in hormone-related disorders and analytical chemistry.

The biological activity of this compound is primarily linked to its interactions with hormonal pathways. Unlike drospirenone, which suppresses follicle-stimulating hormone (FSH) and luteinizing hormone (LH) to prevent ovulation, this compound does not elicit similar effects. Instead, its unique structure allows it to serve as a reference compound in studies of stereoisomerism and reaction mechanisms in synthetic organic chemistry.

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively detailed in literature compared to its parent compound. However, it is anticipated that the compound's absorption, distribution, metabolism, and excretion (ADME) would differ due to its altered structure. Further research is needed to elucidate these properties fully.

Case Studies

- Hormonal Interaction Studies : Research has indicated that while drospirenone effectively interacts with progesterone receptors, this compound does not exhibit this binding affinity. This distinction highlights its potential use in developing selective hormonal therapies.

- Analytical Chemistry Applications : In various studies, this compound has been utilized as a reference standard for assessing the purity and stereochemical properties of drospirenone formulations. Its unique configuration aids in understanding the effects of stereochemistry on biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Drospirenone | High | Established contraceptive; anti-androgenic |

| Spironolactone | Moderate | Potent diuretic; anti-mineralocorticoid |

| Eplerenone | Moderate | Selective aldosterone receptor antagonist |

| Norgestimate | High | Progestin used in contraceptives; less androgenic |

| Levonorgestrel | High | Widely used progestin; strong ovulation inhibition |

This table illustrates how this compound stands out due to its lack of progestational activity while sharing structural features with other steroidal compounds.

Future Directions

Research into this compound is ongoing, particularly concerning:

- Therapeutic Applications : Investigating potential uses in hormone-related disorders without the progestational side effects.

- Synthetic Chemistry : Exploring new synthetic routes for producing this compound efficiently while maintaining high purity levels.

- Environmental Impact Studies : Understanding how environmental factors influence the degradation and biological activity of this compound and similar steroids.

Propiedades

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQSPRSQINEEU-BCOSXLPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238175 | |

| Record name | 17-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90457-65-1 | |

| Record name | 17-Epidrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090457651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Epidrospirenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-EPIDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525L697X6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.